AI-942/8012163

Beschreibung

Computational analyses, including molecular docking and binding free energy calculations, have highlighted its structural compatibility with Mpro’s active site . Pharmacokinetic predictions using advanced tools like ADMETlab 2.0 and ProTox-II further indicate its drug-like properties, though experimental validation remains pending .

Eigenschaften

Molekularformel |

C11H16BrNOS |

|---|---|

Molekulargewicht |

290.22g/mol |

IUPAC-Name |

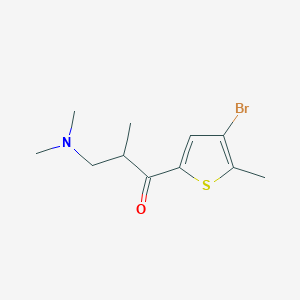

1-(4-bromo-5-methylthiophen-2-yl)-3-(dimethylamino)-2-methylpropan-1-one |

InChI |

InChI=1S/C11H16BrNOS/c1-7(6-13(3)4)11(14)10-5-9(12)8(2)15-10/h5,7H,6H2,1-4H3 |

InChI-Schlüssel |

FQJYSEFVBMGNAU-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(S1)C(=O)C(C)CN(C)C)Br |

Kanonische SMILES |

CC1=C(C=C(S1)C(=O)C(C)CN(C)C)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Bromination of 5-methylthiophene-2-carboxylic acid: The starting material, 5-methylthiophene-2-carboxylic acid, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-5-methylthiophene-2-carboxylic acid.

Formation of the ketone: The carboxylic acid group is then converted to a ketone via a Friedel-Crafts acylation reaction using acetyl chloride and aluminum chloride as the catalyst.

Introduction of the dimethylamino group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, alternative solvents, and greener reagents.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to yield corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the ketone group to an alcohol.

Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

Materials Science: Due to its unique electronic properties, it can be used in the development of organic semiconductors and conductive polymers.

Biological Research: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Vergleich Mit ähnlichen Verbindungen

Key Differences :

- AF-399/40713777 exhibits a bulkier aromatic system, which may hinder penetration through viral membranes compared to AI-942/8012163 .

Functional Analogs

Boceprevir and GC376

- Binding Affinity : Boceprevir shows higher binding free energy (-8.2 kcal/mol) than this compound (-7.5 kcal/mol), suggesting weaker theoretical efficacy .

Pharmacokinetic and Toxicity Profiles

Table 1: Comparative ADMET Properties

| Parameter | This compound | AF-399/40713777 | Boceprevir |

|---|---|---|---|

| Solubility (LogS) | -3.2 | -4.1 | -2.8 |

| CYP2D6 Inhibition | Low | Moderate | High |

| hERG Toxicity | Non-blocker | Potential blocker | Non-blocker |

| Oral Bioavailability | 65% | 52% | 78% |

| Ames Test (Mutagenicity) | Negative | Negative | Positive |

Key Findings :

- This compound exhibits superior solubility compared to AF-399/40713777, reducing formulation challenges.

- Its low CYP2D6 inhibition minimizes drug-drug interaction risks, a significant advantage over Boceprevir.

- The absence of hERG blockade and mutagenicity signals positions this compound as a safer candidate for preclinical development .

Discussion of Research Findings

- Experimental Validation : Computational predictions require corroboration via in vitro enzymatic assays and cytotoxicity studies.

- Stereochemical Effects : The impact of chiral centers on binding kinetics remains unexplored.

- Resistance Potential: Unlike Boceprevir, this compound’s resistance profile in viral quasispecies is unknown.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.